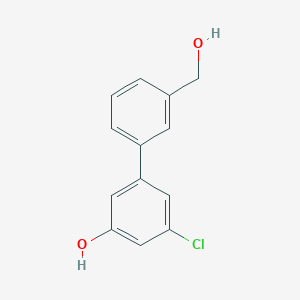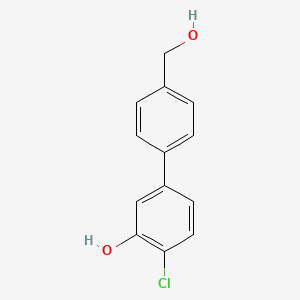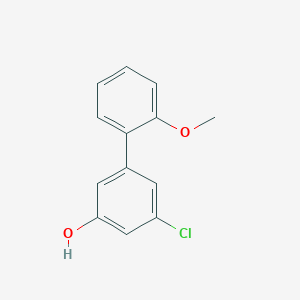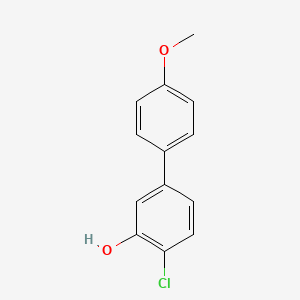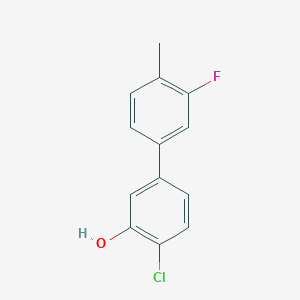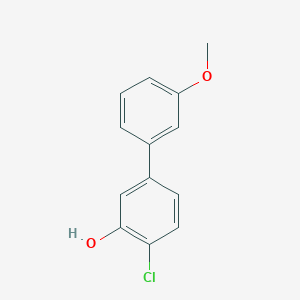
2-Chloro-5-(3-methoxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-methoxyphenyl)phenol (95%) is a compound belonging to the class of phenols and is commonly used in the synthesis of various organic compounds. It is also known as 2-chloro-5-methoxy-phenol and is a pale yellow solid with a melting point of 78-79°C. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its high purity and stability.
作用機序
The mechanism of action of 2-Chloro-5-(3-methoxyphenyl)phenol (95%) is based on its ability to react with other molecules in the presence of a catalyst. It acts as a nucleophile and reacts with electrophiles, such as alkenes, alkynes, and aryl halides. The reaction is initiated by the formation of a carbocation, which is then attacked by the nucleophilic phenol. This leads to the formation of an intermediate, which is then converted into the desired product.
Biochemical and Physiological Effects
2-Chloro-5-(3-methoxyphenyl)phenol (95%) has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Inhibition of COX-2 leads to decreased inflammation, pain, and fever. Additionally, it has been observed to have a potent antioxidant activity, which helps to protect cells from oxidative damage.
実験室実験の利点と制限
2-Chloro-5-(3-methoxyphenyl)phenol (95%) has several advantages for lab experiments. It is a stable compound with a high purity, which makes it ideal for use in organic synthesis. Additionally, it is a relatively inexpensive reagent, which makes it cost-effective for laboratory use. However, it also has some limitations. It is a corrosive compound, which can cause skin irritation and damage to laboratory equipment. Additionally, it is a toxic compound and must be handled with care.
将来の方向性
There are several potential future directions for research on 2-Chloro-5-(3-methoxyphenyl)phenol (95%). One potential direction is to explore the use of this compound as a potential therapeutic agent for the treatment of various diseases. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential mechanisms of action. Additionally, further research could be conducted on the synthesis of this compound, in order to develop more efficient and cost-effective methods of production. Finally, further research could be conducted on the potential applications of this compound in the synthesis of various organic compounds.
合成法
2-Chloro-5-(3-methoxyphenyl)phenol (95%) can be synthesized by the reaction of p-anisidine with hydrochloric acid and sodium chloride. The reaction is carried out in a three-necked round-bottom flask containing 10 mL of p-anisidine, 10 mL of hydrochloric acid, and 10 mL of sodium chloride. The flask is heated to a temperature of 80°C and stirred for 4 hours. After the reaction is complete, the mixture is cooled to room temperature and filtered. The solid product is then washed with cold water and dried in an oven at a temperature of 80°C.
科学的研究の応用
2-Chloro-5-(3-methoxyphenyl)phenol (95%) is used in various scientific research applications due to its high purity and stability. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and indoles. Additionally, it is used as a reagent in the synthesis of various heterocyclic compounds, such as thiophenes, thiazoles, and pyrroles.
特性
IUPAC Name |
2-chloro-5-(3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRLTRVLXHPHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685885 |
Source


|
| Record name | 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methoxyphenyl)phenol | |
CAS RN |
1261928-29-3 |
Source


|
| Record name | 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



